molecular formula C10H14N2O3 B8134823 2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid

2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid

Cat. No.: B8134823
M. Wt: 210.23 g/mol
InChI Key: ZESFJJMSBVETMV-UHFFFAOYSA-N
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Description

2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid is a chemical compound featuring a pyrazole core linked to a 2-methylpropionic acid group via a nitrogen atom, with an allyloxy functional group at the 4-position of the pyrazole ring . This structure combines a heterocyclic scaffold with two versatile handles: the carboxylic acid for amide or ester formation, and the allyl group for potential further chemical modification via reactions such as cross-couplings or oxidations. The pyrazole heterocycle is a privileged structure in medicinal chemistry and is found in a wide array of biologically active molecules, including anti-inflammatory agents and other pharmaceuticals . As such, this compound serves as a valuable building block or chemical intermediate in organic synthesis and drug discovery efforts, particularly for researchers constructing compound libraries or exploring structure-activity relationships. The presence of the allyl ether moiety makes it a suitable substrate for additional synthetic transformations, offering a path to more complex molecules. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-methyl-2-(4-prop-2-enoxypyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-5-15-8-6-11-12(7-8)10(2,3)9(13)14/h4,6-7H,1,5H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESFJJMSBVETMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C=N1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 4-hydroxypyrazole:

  • Step 1 : React ethyl acetoacetate (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol under reflux for 6–8 hours to form 3-methyl-1H-pyrazol-5(4H)-one.

  • Step 2 : Hydrolyze the pyrazolone using 10% HCl at 80°C for 2 hours to yield 4-hydroxypyrazole.

Key Data :

Starting MaterialProductYieldConditions
Ethyl acetoacetatePyrazolone85%Ethanol, reflux, 6 h
Pyrazolone4-Hydroxypyrazole78%10% HCl, 80°C, 2 h

Allylation of 4-Hydroxypyrazole

The hydroxyl group at the 4-position is allylated using allyl bromide under basic conditions:

  • Procedure : Mix 4-hydroxypyrazole (1.0 eq) with allyl bromide (1.2 eq) and K₂CO₃ (1.5 eq) in DMF at 0–5°C for 24 hours.

Optimized Conditions :

  • Solvent : DMF

  • Base : K₂CO₃

  • Temperature : 0–5°C

  • Yield : 89–92%

N-Alkylation with 2-Methylpropionic Acid Derivative

The pyrazole nitrogen is alkylated with a 2-methylpropionic acid precursor:

  • Step 1 : Deprotonate 4-allyloxypyrazole (1.0 eq) with NaH (1.2 eq) in THF at 0°C.

  • Step 2 : Add methyl 2-bromo-2-methylpropionate (1.1 eq) and stir at 25°C for 12 hours.

  • Step 3 : Isolate methyl 2-(4-allyloxypyrazol-1-yl)-2-methylpropionate via column chromatography (hexane/ethyl acetate = 4:1).

Key Data :

IntermediateProductYieldPurity (HPLC)
4-AllyloxypyrazoleMethyl ester75%98.5%

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the free acid using alkaline conditions:

  • Procedure : Reflux methyl ester (1.0 eq) with 2 M NaOH (3 eq) in THF/H₂O (3:1) for 4 hours. Acidify with 1 M HCl to pH 2–3.

Yield and Purity :

  • Yield : 94%

  • Purity : ≥99% (by titration)

Alternative Methods

One-Pot Allylation and Alkylation

A streamlined approach combines allylation and N-alkylation:

  • React 4-hydroxypyrazole with allyl bromide and K₂CO₃ in DMF.

  • Directly add methyl 2-bromo-2-methylpropionate without isolating the allylated intermediate.

  • Yield : 68% (over two steps)

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Allylation : 10 minutes at 100°C (yield: 91%).

  • N-Alkylation : 15 minutes at 120°C (yield: 80%).

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.58 (s, 6H, CH₃), 4.62 (d, 2H, OCH₂), 5.32 (m, 2H, CH₂=CH), 6.02 (m, 1H, CH₂=CH), 7.52 (s, 1H, pyrazole-H).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N).

  • HRMS (ESI) : m/z calcd. for C₁₁H₁₄N₂O₃ [M+H]⁺: 231.1025; found: 231.1028.

Industrial-Scale Considerations

  • Cost-Efficiency : Use of DMF as a solvent increases costs; alternatives like acetone reduce expenses but lower yields by 15%.

  • Safety : Allyl bromide is toxic; substituted with allyl chloride under high-pressure conditions (yield: 82%) .

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C10H14N2O3
  • Molecular Weight : 214.23 g/mol
  • CAS Number : 132990747

The compound features a pyrazole ring substituted with an allyloxy group and a propionic acid moiety, which contributes to its reactivity and potential applications in different domains.

Medicinal Chemistry

2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid has shown promise as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anti-inflammatory Properties

Research indicates that derivatives of this compound may exhibit anti-inflammatory effects. Studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase enzymes, leading to reduced inflammation markers in vitro .

Agricultural Chemistry

This compound has potential applications as a herbicide or plant growth regulator due to its ability to interact with plant metabolic pathways.

Table 1: Herbicidal Activity of Related Compounds

Compound NameActivity TypeReference
This compoundPotential herbicide
Mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]Broad-leaved weed control

Studies have suggested that compounds structurally related to this compound can effectively degrade in soil, indicating their potential for use in sustainable agriculture practices .

Material Science

The compound may also find applications in the development of polymers or other materials due to its unique chemical structure, which can be utilized in creating cross-linking agents or additives.

Mechanism of Action

The mechanism of action of 2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid and related compounds:

Compound Name Substituents on Pyrazole Ring Functional Groups Molecular Weight (g/mol) Key Applications Reference
This compound 4-allyloxy Propionic acid 210.23 Polymer chemistry, drug intermediates
2-(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid 4-Cl, 5-CH3, 3-CF3 Propionic acid 222.16 Agrochemical synthesis
2-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid 5-CH3, 3-CF3 Propionic acid 222.16 Not specified
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid 4-CH3 Propanoic acid 154.17 Pharmaceutical research
Cyanazine (herbicide) s-triazine with Cl, ethylamino, nitrile Propionitrile derivative 240.69 Herbicide
Key Observations:
  • Substituent Effects : The allyloxy group in the target compound distinguishes it from halogenated derivatives (e.g., Cl, CF3 in ), which are more electronegative and likely to enhance acidity or stability.
  • Molecular Weight: The allyloxy group increases molecular weight compared to simpler pyrazole derivatives like 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid (154.17 g/mol) .
  • Applications : Halogenated pyrazoles (e.g., 4-Cl, 3-CF3) are common in agrochemicals, while the allyloxy group suggests utility in polymer or medicinal chemistry due to its unsaturated bond .

Physicochemical Properties

  • Solubility : The allyloxy group may reduce water solubility compared to compounds with polar substituents (e.g., -COOH in propionic acid derivatives).
  • Acidity : Electron-withdrawing groups (e.g., Cl, CF3) in other pyrazole derivatives lower the pKa of the propionic acid group, enhancing acidity. The allyloxy group, being electron-donating, likely results in a higher pKa .

Biological Activity

2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesizing findings from various studies to provide an authoritative overview.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with an allyloxy group and a propionic acid moiety. Its synthesis typically involves standard organic reactions, including coupling reactions and functional group modifications, which can be tailored to enhance its biological activity.

Anti-inflammatory Activity

Research indicates that compounds with similar structures can inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ. For example, related derivatives have shown a reduction in cytokine release by up to 79% in stimulated human peripheral blood mononuclear cells (PBMC) .

Table 1: Cytokine Inhibition by Propanoic Acid Derivatives

CompoundTNF-α Inhibition (%)IFN-γ Inhibition (%)IL-10 Production Increase (%)
3a4479Significant
3bModerateIncreasedModerate
3eSignificant68High
3g25SignificantModerate

Antimicrobial Activity

While direct studies on the antimicrobial activity of this compound are scarce, related compounds have demonstrated varying degrees of antimicrobial efficacy. For instance, derivatives with similar functional groups have been tested against multidrug-resistant pathogens, yielding minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundTarget PathogenMIC (µg/mL)
Compound AS. aureus32
Compound BE. faecalis16
Compound CP. aeruginosa64

Case Studies

In a study evaluating the biological activity of various propanoic acid derivatives, it was observed that compounds exhibiting structural similarities to this compound showed promising anti-inflammatory effects and low cytotoxicity toward human cells . These findings suggest that the compound may share similar beneficial properties.

Q & A

Q. [Basic] What are the optimal synthetic routes for 2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves introducing the allyloxy group to the pyrazole ring via nucleophilic substitution or coupling reactions. A reflux system with ethanol and glacial acetic acid (e.g., 7 hours at elevated temperatures) is effective for cyclization, as demonstrated in analogous pyrazole syntheses . Optimization steps include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to improve yields.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.
  • Purification : Silica gel column chromatography followed by recrystallization (ethanol is preferred for high-purity crystals) .
    Example yield reference: Pyrazole derivatives synthesized under similar conditions achieved ~45% yields .

Q. [Basic] Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm allyloxy group integration and methyl propionic acid substitution.
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and pyrazole ring vibrations.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O-H⋯N bonds observed in related pyrazoles stabilize the lattice ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Q. [Basic] What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods for synthesis and local exhaust ventilation during weighing .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Emergency Measures : Install eyewash stations and showers; decontaminate exposed skin immediately .
  • Storage : In airtight containers, away from light and moisture, based on stability data from structurally related acids .

Advanced Research Questions

Q. [Advanced] How can researchers design assays to evaluate the anti-inflammatory or antipruritic activity of this compound?

  • Methodological Answer :
  • In Vitro Models : Use lipoxygenase (LOX) or cyclooxygenase-2 (COX-2) inhibition assays, referencing pyrazole derivatives with confirmed anti-inflammatory effects .
  • Cell-Based Assays : Treat RAW 264.7 macrophages with LPS-induced inflammation and measure cytokine (IL-6, TNF-α) levels via ELISA.
  • Dosage Optimization : Perform dose-response curves (0.1–100 µM) to determine IC₅₀ values.

Q. [Advanced] What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Purity Validation : Use HPLC with certified reference standards (e.g., impurity profiling as in ) to rule out batch variability.
  • Assay Replication : Repeat experiments under controlled conditions (pH, temperature, cell passage number).
  • Cross-Study Comparison : Analyze structural analogs (e.g., clofibric acid derivatives ) to identify substituent-dependent activity trends.

Q. [Advanced] How can structure-activity relationship (SAR) studies be conducted to improve target specificity?

  • Methodological Answer :
  • Substituent Modification : Vary the allyloxy chain length or introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or histamine receptors.
  • Biological Testing : Compare modified analogs in enzyme inhibition assays to establish SAR trends .

Q. [Advanced] What advanced analytical methods are recommended for impurity profiling?

  • Methodological Answer :
  • HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients (e.g., 40:60 to 90:10 over 20 minutes) to separate impurities .
  • LC-MS/MS : Identify trace impurities (e.g., methyl ester byproducts) via fragmentation patterns.
  • Quantification : Calibrate against certified standards (e.g., EP impurity references ).

Q. [Advanced] How can computational chemistry predict metabolic pathways or degradation products?

  • Methodological Answer :
  • In Silico Tools : Use software like Schrödinger’s QikProp to predict cytochrome P450-mediated oxidation sites.
  • Degradation Studies : Simulate hydrolytic conditions (pH 1–13) and analyze products via LC-MS, referencing stability data from aryloxyalkanoic acids .

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